molecular formula C13H23N B13181121 N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclobutanamine

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclobutanamine

Cat. No.: B13181121
M. Wt: 193.33 g/mol
InChI Key: XGDYMWNQPQKOQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclobutanamine is a chemical compound with the molecular formula C₁₃H₂₃N and a molecular weight of 193.33 g/mol . It is supplied with a high purity level of ≥98% and should be stored sealed in a dry environment at 2-8°C . This compound is intended for research and further manufacturing applications only and is strictly not for direct human or veterinary use . The safety profile includes hazard statements for skin irritation, serious eye irritation, and specific target organ toxicity upon single exposure . Researchers should handle with appropriate precautions, including wearing protective gloves and eye and face protection . While detailed application data for this specific amine is limited, its structure, featuring a norbornane (bicyclo[2.2.1]heptane) core, is of significant interest in various research fields. Similar bicyclo[2.2.1]heptane derivatives are recognized for their use in the synthesis of medicinal compounds and are investigated as modulators in biochemical pathways, such as the integrated stress response . This makes it a potentially valuable building block in organic synthesis and pharmaceutical research for developing novel active molecules.

Properties

Molecular Formula

C13H23N

Molecular Weight

193.33 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]cyclobutanamine

InChI

InChI=1S/C13H23N/c1-9(14-12-3-2-4-12)13-8-10-5-6-11(13)7-10/h9-14H,2-8H2,1H3

InChI Key

XGDYMWNQPQKOQI-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1C2)NC3CCC3

Origin of Product

United States

Preparation Methods

Example Synthetic Procedure from Literature

A related synthesis involving a bicyclo[2.2.1]heptane amine derivative was reported where (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride was reacted with a complex substrate in tetrahydrofuran (THF) at 100 °C for 70 hours in the presence of N,N-diisopropylethylamine and molecular sieves. The reaction yielded the desired amine product with a 62.8% yield after purification by preparative HPLC.

Parameter Details
Starting material (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride
Solvent Tetrahydrofuran (THF)
Base N,N-diisopropylethylamine
Temperature 100 °C
Reaction time 70 hours
Purification method Preparative HPLC
Yield 62.8%

This example reflects the conditions required for successful amination on a bicyclic scaffold, which can be adapted for N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclobutanamine synthesis.

Analytical and Characterization Data

  • The product was characterized by LC/MS , showing a molecular ion peak consistent with the expected molecular weight (m/e 749.6 (M+H)+).

  • [^1H NMR spectroscopy](pplx://action/followup) in CDCl3 revealed multiplets and characteristic signals corresponding to the bicyclic and amine moieties, confirming the structure and purity of the compound.

Comparative Summary of Preparation Strategies

Preparation Aspect Method 1: Diels–Alder Route Method 2: Direct Amination
Core Framework Construction Intermolecular or intramolecular Diels–Alder Pre-formed bicyclo[2.2.1]heptane derivative
Introduction of Amine Group Post-cycloaddition functionalization Nucleophilic substitution with cyclobutanamine
Reaction Conditions Moderate temperature, controlled environment Elevated temperature (100 °C), long reaction time (70 h)
Purification Column chromatography or recrystallization Preparative HPLC
Yield Moderate to good (varies by substrate) ~60% yield reported
Analytical Confirmation NMR, MS, IR NMR, LC/MS

Research Outcomes and Recommendations

  • The Diels–Alder approach remains the most reliable for constructing the bicyclo[2.2.1]heptane core with control over stereochemistry and functional group placement.

  • The amination step requires careful optimization of reaction conditions to prevent decomposition or side reactions, with prolonged heating and choice of base being critical factors.

  • Purification via preparative HPLC is effective for isolating the final compound in high purity, essential for research and potential pharmaceutical applications.

  • Future research could explore catalytic asymmetric Diels–Alder reactions to improve enantioselectivity and yield of the bicyclic intermediates, as well as alternative amination methods such as transition-metal-catalyzed C–N bond formation for milder conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclobutanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclobutanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

SR 144528

  • Structure : N-[(1S)-endo-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl]-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrazole-3-carboxamide .
  • Key Features: A CB2 cannabinoid receptor antagonist with subnanomolar affinity (Ki = 0.6 nM for CB2 vs. Ki = 400 nM for CB1). Demonstrates 700-fold selectivity for CB2 over CB1 receptors and oral bioavailability .

N-((1S,2S,4R*)-Bicyclo[2.2.1]heptan-2-yl)pyridin-2-amine

  • Structure : Pyridin-2-amine linked to bicyclo[2.2.1]heptane via an amine group .
  • Key Features : Synthesized via nucleophilic amination (68% yield) and characterized as a white solid. Demonstrates the feasibility of coupling bicyclic amines with heteroaromatic rings.

3-(((1S,4R)-Bicyclo[2.2.1]heptan-2-yl)amino)-4-((substituted-phenyl)amino)cyclobut-3-ene-1,2-dione

  • Structure : Squaramide derivatives with bicyclo[2.2.1]heptane and substituted phenyl groups .
  • Key Features: Synthesized via ethanol-mediated reactions, purified using C18 chromatography. Explored as CXCR2 antagonists for cancer therapy.

Functional Group Variations

Sulfonamide Derivatives

  • Example : N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide .
  • Key Features : Synthesized via Wagner-Meerwein rearrangement, characterized by X-ray crystallography (melting point: 146–147°C). Demonstrates hydrogen-bonding networks, relevant for crystal engineering.

Amide Derivatives

  • Example : N-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)-4-fluorobenzamide .
  • Key Features : Synthesized via iridium-catalyzed C–H activation (88–93% yields). Retains high purity (96% LC/MS) and stability, underscoring the utility of amide linkages in drug design.

Acetamide Derivatives

  • Example: N-{Bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide .
  • Key Features: Molecular weight 182.26, with a methylaminoacetamide side chain. Illustrates modifications to enhance solubility or binding interactions.

Data Tables

Table 1: Structural and Functional Comparison of Bicyclo[2.2.1]heptane Derivatives

Compound Name Molecular Formula Molecular Weight Functional Groups Biological Activity Synthesis Method Reference
N-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)cyclobutanamine C12H22N2 194.32 Cyclobutanamine, bicycloheptane Not reported Not detailed -
SR 144528 C27H31ClN4O 479.02 Pyrazole-carboxamide, trimethyl CB2 antagonist (Ki = 0.6 nM) Multi-step organic synthesis
N-(1-(Bromomethyl)-7,7-dimethylbicyclo[...]sulfonamide C15H20BrNO3S 398.29 Sulfonamide, bromomethyl Crystal engineering NBS-mediated bromination
3-(((1S,4R)-Bicyclo[2.2.1]heptan-2-yl)amino)...dione Varies ~350–400 Squaramide, substituted phenyl CXCR2 antagonist Ethanol-mediated coupling
N-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)-4-fluorobenzamide C15H16FNO 261.30 Benzamide, fluorine Not reported Iridium-catalyzed C–H activation

Table 2: Pharmacological Profiles

Compound Class Target Receptor Potency (IC50/Ki) Selectivity Reference
SR 144528 CB2 0.6 nM 700-fold over CB1
Squaramide derivatives CXCR2 ~10–100 nM Not reported
Sulfonamide derivatives N/A N/A N/A

Biological Activity

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclobutanamine, also known by its CAS number 1343223-11-9, is a bicyclic amine that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H25NC_{13}H_{25}N, with a molecular weight of approximately 195.34 g/mol. The compound features a bicyclo[2.2.1]heptane moiety which contributes to its rigidity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₃H₂₅N
Molecular Weight195.34 g/mol
CAS Number1343223-11-9
Boiling PointNot Available
SolubilityNot specified

The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes in the body. Preliminary studies suggest that compounds with similar bicyclic structures can exhibit significant interactions with G-protein coupled receptors (GPCRs), which are pivotal in numerous signaling pathways.

Pharmacological Effects

Research indicates that this compound may possess:

  • Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell migration and proliferation, particularly in pancreatic cancer models .
  • Cytotoxic Effects : In vitro studies have demonstrated that compounds with bicyclic structures can induce apoptosis in cancer cells, although specific data for this compound is limited.

Study 1: Anticancer Activity

In a comparative study involving bicyclic compounds, researchers evaluated the effects of similar structures on pancreatic cancer cell lines (CFPAC1). The study found that certain bicyclic derivatives significantly inhibited cell migration and reduced viability at specific concentrations, suggesting a potential pathway for therapeutic development .

Study 2: Receptor Interaction

Another study focused on the interaction of bicyclic amines with chemokine receptors CXCR1 and CXCR2, highlighting their role in inflammatory responses and cancer metastasis. The findings indicated that modifications to the bicyclic structure could enhance receptor selectivity and potency, providing insights into the design of more effective therapeutic agents .

Stability and Pharmacokinetics

The stability of this compound in biological fluids is crucial for its potential therapeutic use. While specific pharmacokinetic data is not extensively documented for this compound, related bicyclic amines have demonstrated favorable profiles, including good oral bioavailability and metabolic stability in simulated gastrointestinal conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.